molecular formula C12H14Cl2N2O4 B14487988 Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate CAS No. 65976-67-2

Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate

Cat. No.: B14487988
CAS No.: 65976-67-2
M. Wt: 321.15 g/mol
InChI Key: NXWSYTUVJCFVMD-UHFFFAOYSA-N
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Description

Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound features a nitro group and a bis(2-chloroethyl)amino group attached to a benzoate ester, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate typically involves the esterification of 4-aminobenzoic acid followed by the introduction of bis(2-chloroethyl)amino groups. The process begins with the protection of the carboxyl group of 4-aminobenzoic acid through methyl esterification. This intermediate is then reacted with ethylene oxide to introduce the bis(2-hydroxyethyl)amino groups, which are subsequently chlorinated to form the bis(2-chloroethyl)amino groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bis(2-chloroethyl)amino group can be hydrolyzed to form corresponding alcohols.

    Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate is unique due to its combination of a nitro group and a bis(2-chloroethyl)amino group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for specific applications where both alkylation and nitro group reactivity are desired.

Properties

CAS No.

65976-67-2

Molecular Formula

C12H14Cl2N2O4

Molecular Weight

321.15 g/mol

IUPAC Name

methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate

InChI

InChI=1S/C12H14Cl2N2O4/c1-20-12(17)9-2-3-10(11(8-9)16(18)19)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

NXWSYTUVJCFVMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N(CCCl)CCCl)[N+](=O)[O-]

Origin of Product

United States

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